4-(Azidomethyl)-5-(methoxymethyl)oxazole
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Overview
Description
4-(Azidomethyl)-5-(methoxymethyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with azidomethyl and methoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-5-(methoxymethyl)oxazole typically involves the formation of the oxazole ring followed by the introduction of the azidomethyl and methoxymethyl substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent functionalization steps introduce the azidomethyl and methoxymethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ scalable reaction conditions and may utilize continuous flow chemistry to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-5-(methoxymethyl)oxazole can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azide group can be reduced to an amine.
Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
4-(Azidomethyl)-5-(methoxymethyl)oxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in bioconjugation reactions due to the reactivity of the azide group.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-5-(methoxymethyl)oxazole involves its reactivity towards various chemical species. The azide group can participate in click chemistry reactions, forming stable triazole linkages. The methoxymethyl group can act as a protecting group, which can be removed under specific conditions to reveal reactive sites for further functionalization.
Comparison with Similar Compounds
Similar Compounds
4-(Azidomethyl)oxazole: Lacks the methoxymethyl group, making it less versatile in certain applications.
5-(Methoxymethyl)oxazole: Lacks the azidomethyl group, reducing its reactivity in click chemistry.
4-(Bromomethyl)-5-(methoxymethyl)oxazole: The bromomethyl group can be used for different types of substitution reactions compared to the azidomethyl group.
Uniqueness
4-(Azidomethyl)-5-(methoxymethyl)oxazole is unique due to the presence of both azidomethyl and methoxymethyl groups, which provide a combination of reactivity and stability. This makes it a valuable compound for a wide range of synthetic and research applications.
Properties
IUPAC Name |
4-(azidomethyl)-5-(methoxymethyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-11-3-6-5(2-9-10-7)8-4-12-6/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPQYXCABQDFNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=CO1)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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